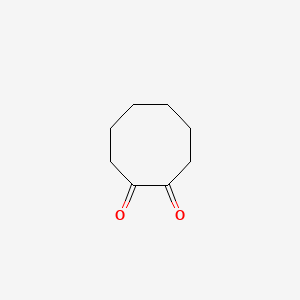

1,2-Cyclooctanedione

Description

Structure

3D Structure

Properties

CAS No. |

3008-37-5 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

cyclooctane-1,2-dione |

InChI |

InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-6H2 |

InChI Key |

XZDMGEBEHZDGES-UHFFFAOYSA-N |

SMILES |

C1CCCC(=O)C(=O)CC1 |

Canonical SMILES |

C1CCCC(=O)C(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Cyclooctanedione and Analogues

Classical and Foundational Synthetic Approaches

Classical synthetic routes to 1,2-cyclooctanedione often involve transformations of readily available cyclooctane (B165968) derivatives through oxidation or condensation reactions.

Modern and Catalytic Synthetic Strategies

Modern synthetic chemistry has increasingly focused on catalytic methods due to their efficiency, selectivity, and often more environmentally benign nature.

Multi-step Syntheses for Specific Derivatives (e.g., 1,3-Cyclooctanedione as precursor for fluorinated cyclooctynes)

A key strategy for the synthesis of 1,3-cyclooctanedione involves the conversion of cyclooctanone (B32682) into an enone intermediate. This is achieved through α-bromination followed by an elimination reaction, leading to the formation of an α,β C=C double bond. nih.govcoledeforest.com Bromination of cyclooctanone can be accomplished with bromine in ethanolic hydrochloric acid, yielding the bromo-ketone in high yield (90%). nih.gov Subsequent efforts to directly dehydrobrominate the bromo-ketone using various bases and solvent systems have been explored. coledeforest.com

The final step in this multi-step synthesis often involves the Wacker-Tsuji oxidation, which is successfully applied to convert the enone into the cyclic 1,3-dione. researchgate.netnih.govcoledeforest.com This method represents the first successful application of the Wacker oxidation for the direct synthesis of a cyclic 1,3-dione. researchgate.netnih.govcoledeforest.com

Fluorination Methodologies for Cyclooctanediones

Fluorination of cyclooctanediones is a critical step in the synthesis of highly reactive fluorinated cyclooctynes, which are widely used in bioorthogonal chemistry. A notable example is the fluorination of 1,3-cyclooctanedione to produce 2,2-difluoro-1,3-cyclooctanedione. This transformation is typically achieved by reacting 1,3-cyclooctanedione with Selectfluor™ in the presence of cesium carbonate (Cs₂CO₃). rsc.orgresearchgate.netacs.org This reaction proceeds efficiently, yielding the difluorinated intermediate in good yields, for instance, 73% in the case of 2,2-difluoro-1,3-cyclooctanedione. rsc.org

This difluorinated intermediate serves as a pivotal compound for further transformations into fluorinated cyclooctynes like DIFO2. rsc.org The introduction of fluorine atoms, particularly at propargylic positions, is known to influence the electronic properties of cyclooctynes, enhancing their reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. rsc.org Beyond direct fluorination of diones, other methodologies for introducing fluorine into cyclooctyne (B158145) scaffolds include vinyl triflate elimination strategies. rsc.orgresearchgate.netacs.orgnih.gov

Reactivity and Mechanistic Investigations of 1,2 Cyclooctanedione

Carbonyl Group Reactivity

α,α'-Functionalization Reactions (e.g., Hydroxymethylation, Acetal (B89532) Formation):Specific examples and mechanistic details of α,α'-functionalization reactions like hydroxymethylation or the formation of acetals directly with 1,2-cyclooctanedione are not described in the available literature. While the formation of acetals is a common method for protecting carbonyl groups, specific protocols and outcomes for this compound have not been documented.

Without access to peer-reviewed studies focusing on the specific reactivity and mechanistic investigations of this compound, any attempt to generate the requested article would rely on speculation and generalization from other, different chemical systems. This would not adhere to the required standards of scientific accuracy and detailed, specific findings. Therefore, the creation of the requested article is not possible at this time.

Keto-Enol Tautomerism and Equilibrium Studies in Cyclic α-Diketones

Carbonyl compounds that contain an α-hydrogen can undergo a proton-transfer equilibrium to form an isomeric enol. libretexts.orglibretexts.org This process, known as keto-enol tautomerism, involves the interconversion of the keto form (containing a C=O bond) and the enol form (containing a C=C double bond and a hydroxyl group). libretexts.orglibretexts.orgoregonstate.edu For most simple monoketones, the equilibrium strongly favors the more stable keto tautomer. libretexts.orglibretexts.org

However, in cyclic α-diketones such as this compound, the equilibrium can be significantly influenced by structural factors. The enol form of α-diketones is notably stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.netnih.gov This stabilization makes the enol tautomer more favorable than in corresponding monoketones. nih.gov Studies on the analogous compound, 1,2-cyclohexanedione (B122817), have shown that while the diketo form is stabilized by intermolecular interactions in a pure (neat) sample, the enol tautomer becomes the exclusive form observed in a cold nitrogen matrix. researchgate.net In CCl4 solution and in the vapor phase, the diketo tautomer is present but only as a minor component. researchgate.net The greater stability of the diketo form in the neat sample is attributed to its larger dipole moment compared to the enol form, which leads to stronger intermolecular forces. researchgate.net The effect of ring size on the keto-enol tautomerization process in α-cyclodiones has also been a subject of theoretical investigation. researchgate.net

| Tautomer | Key Structural Features | Stabilizing Factors |

|---|---|---|

| Keto Form | Two adjacent C=O groups | Strong C=O double bond (~749 kJ/mol) libretexts.orglibretexts.org; Large dipole moment enhances intermolecular forces in condensed phases researchgate.net |

| Enol Form | C=C double bond, one C=O group, one -OH group | Intramolecular O-H···O hydrogen bonding researchgate.netnih.gov; Conjugation between the C=C and C=O bonds |

Photochemical Transformations and Underlying Photophysical Processes

The presence of the dicarbonyl chromophore makes this compound susceptible to photochemical transformations upon absorption of light. These reactions proceed through electronically excited states and often involve unique intermediates and reaction pathways.

Photochemical reactions, particularly cycloadditions, are a significant class of transformations for compounds containing C=C and C=O bonds. pearson.comresearchgate.net The enol tautomer of this compound is structurally an enone, a class of compounds known to undergo photochemical [2+2] cycloaddition with alkenes. wikipedia.org This reaction is a powerful method for constructing strained cyclobutane rings. researchgate.net

The mechanism for the enone-alkene [2+2] photocycloaddition typically involves the following steps wikipedia.org:

Photoexcitation : The enone absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing : The short-lived S₁ state often undergoes efficient intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁).

Intermediate Formation : The triplet enone interacts with a ground-state alkene molecule to form a triplet diradical intermediate.

Ring Closure : Following spin inversion to a singlet diradical, the intermediate collapses to form the cyclobutane ring product.

While many photochemical reactions are initiated by UV light, the development of photocatalysis has enabled a wide range of transformations, including cycloadditions, to be carried out using visible light. researchgate.netnih.govmdpi.com These methods often employ a photocatalyst that absorbs visible light and then transfers energy to the reactants, initiating the reaction. uni-regensburg.de

Understanding the intricate mechanisms of photochemical reactions requires specialized techniques capable of detecting and characterizing highly reactive, short-lived intermediates. Transient absorption spectroscopy (TAS) is a primary tool for studying these processes on timescales ranging from femtoseconds to microseconds. nih.govyoutube.com

In a TAS experiment, a sample is first excited by a short "pump" laser pulse. A second, broadband "probe" pulse is then passed through the sample at a variable time delay to measure the absorption spectrum of the transient species generated by the pump pulse. youtube.com This allows for the direct observation of excited states (S₁, T₁) and reaction intermediates such as radicals. youtube.comnih.gov

Studies on other cyclic ketones using ultrafast transient absorption spectroscopy have provided detailed insights into their photochemistry. nih.gov For instance, upon UV excitation, cyclic ketones like cyclopentanone and cyclohexanone (B45756) show transient absorption signals corresponding to the S₁ excited state, which decay over picoseconds. nih.gov The decay pathways include Norrish Type-I α-cleavage, which leads to the formation of ring-opened ketene photoproducts. nih.gov The dynamics of these processes, including the lifetime of the S₁ state and the timescale of product formation, are influenced by factors such as ring strain. nih.gov For the flexible eight-membered ring of this compound, such spectroscopic studies would be crucial to elucidating the lifetimes of its excited states and the kinetics of competing photochemical pathways, such as cycloaddition, rearrangement, and cleavage reactions.

| Technique | Information Obtained | Typical Species Observed | Relevant Timescale |

|---|---|---|---|

| Transient Absorption Spectroscopy (TAS) | Absorption spectra and kinetics of transient species youtube.comprinceton.edu | Excited singlet states (S₁), Excited triplet states (T₁), Radicals, Biradicals, Cations nih.govnih.gov | Femtoseconds (fs) to Microseconds (µs) |

| Time-Resolved Infrared Spectroscopy (TRIR) | Vibrational spectra of intermediates, identifying functional groups nih.gov | Ketene photoproducts, Ground-state isomers nih.gov | Picoseconds (ps) to Milliseconds (ms) |

Derivatization and Complex Molecule Synthesis Utilizing 1,2 Cyclooctanedione Scaffolding

Synthesis and Characterization of Dioxime Derivatives (Octoxime)

1,2-Cyclooctanedione readily reacts with hydroxylamine (B1172632) to form its corresponding dioxime, commonly known as octoxime. This vicinal dioxime has garnered significant interest in coordination chemistry due to its ability to form stable chelate complexes with various transition metals.

The synthesis of octoxime is a straightforward condensation reaction. The characterization of these dioxime derivatives and their metal complexes is typically achieved through a combination of spectroscopic and analytical techniques. For instance, new mixed azido-acids of cobalt(III) with alicyclic α-dioximes, including octoxime, have been synthesized and characterized. bme.hu These complexes, with the general formula H[Co(Diox.H)z(N3)Xl, were prepared through the air oxidation of the constituent components. bme.hu Their structures were confirmed using infrared (IR) and electronic spectroscopy, as well as potentiometric measurements. bme.hu

Furthermore, the thermal decomposition of cobalt(III) dioximine chelates containing octoxime has been studied. akjournals.com Complexes of the type H[Co(DioxH)2(N3)2] exhibit distinct multi-stage decomposition patterns in an inert atmosphere, providing insights into their thermal stability and reaction mechanisms. akjournals.com The acidity constants of octoxime have also been determined using potentiometric and spectrophotometric methods, which is crucial for understanding its behavior in solution and its complexation with metal ions. researchgate.net

Halogenation and Other Substituent Introductions

The introduction of halogen atoms and other substituents onto the this compound ring is a key strategy for further functionalization. Bromination of related cyclooctene-1,2-dione systems has been shown to proceed with transannular bonding, leading to the formation of dibromo keto ethers. cdnsciencepub.com This highlights the influence of the eight-membered ring's conformation on its reactivity.

In a different approach, the synthesis of 2,2-difluoro-1,3-cyclooctanedione has been achieved through the difluorination of 1,3-cyclooctanedione using Selectfluor. acs.org While this is a 1,3-dione, the methodology for introducing fluorine atoms is relevant to the broader class of cyclooctanediones. The introduction of halogens can also be achieved on derivatives of this compound. For example, post-catalytic derivatization of indole-fused eight-membered aza-heterocycles, synthesized from precursors that could be related to cyclooctanedione derivatives, has been demonstrated through iodination and chlorination using N-iodosuccinamide and N-chlorosuccinamide, respectively. acs.org

The synthesis of cyclooctyne (B158145), a valuable reagent in bioorthogonal chemistry, often begins with cyclic alkenes which are then subjected to bromination and subsequent dehydrohalogenation steps. nih.gov This classical method underscores the importance of halogenated cyclooctane (B165968) derivatives as synthetic intermediates.

Regioselective Functionalization Strategies

The ability to selectively functionalize specific positions on the this compound ring is critical for its use in targeted synthesis. The BF3-promoted reaction of this compound with paraformaldehyde results in a twofold hydroxymethylation at the α- and α′-positions, yielding a tricyclic acetal (B89532). researchgate.net This demonstrates a regioselective addition to the positions adjacent to the carbonyl groups.

Organocatalysis has emerged as a powerful tool for achieving enantioselective transannular reactions. While specific examples for this compound are not detailed in the provided context, the general strategy has been applied to related cyclooctanedione systems. For instance, a transannular Michael/aldol (B89426) cascade reaction has been used to construct complex polycyclic structures. ehu.es Such strategies could potentially be adapted for the regioselective functionalization of this compound derivatives.

The development of clean and regioselective alkylation methods, such as the one developed for 1,2,4-triazines, showcases the ongoing efforts to control the position of substituent introduction in heterocyclic systems, a principle that is applicable to the derivatization of the this compound scaffold. nih.gov

Construction of Novel Molecular Scaffolds (e.g., spiro compounds, tricyclic acetals)

This compound serves as a versatile building block for the synthesis of intricate molecular scaffolds. As mentioned earlier, the reaction of this compound with paraformaldehyde in the presence of BF3 leads to the formation of a tricyclic acetal through a twofold hydroxymethylation. researchgate.net This reaction highlights the ability of the cyclooctanedione core to direct the formation of complex, three-dimensional structures.

While the direct synthesis of spiro compounds from this compound is not explicitly described in the provided results, the formation of such structures is a known reaction pathway for other cyclic diketones. For example, 1,2-cyclopentanedione (B1606141) can be converted into a spiro compound under similar conditions to the tricyclic acetal formation from this compound. researchgate.net The principles governing these reactions suggest that with appropriate reagents and conditions, this compound could also be a precursor to spirocyclic systems. The synthesis of spiro[3.5]nonane-6,8-dione further illustrates the utility of cyclic diones in constructing spiro frameworks. nih.gov

The construction of eight-membered carbocycles, which can be further functionalized to diketones, is often achieved through transition-metal-catalyzed cycloadditions, such as [4+4] and [4+2+2] reactions. pku.edu.cn These methods provide access to the core cyclooctane ring, which can then be elaborated into dione (B5365651) structures for further derivatization.

Coordination Chemistry and Metallaligand Properties of 1,2 Cyclooctanedione Derivatives

Chelate Complex Formation with Transition Metal Ions

While the coordination chemistry of 1,2-cyclooctanedione itself is not as extensively documented as its derivatives, its structure, featuring two adjacent carbonyl groups on a flexible eight-membered ring, makes it a potent potential chelating agent. The proximity of the two oxygen donor atoms allows it to form a stable five-membered chelate ring upon coordination with a metal ion. This behavior is analogous to other cyclic α-diketones, such as 1,2-cyclopentanedione (B1606141), which are known to form stable chelate complexes with various metal ions. buffalostate.edu The primary focus of research, however, has been on the more versatile and reactive dioxime derivative.

Investigation of this compound Dioxime (Octoxime) as a Ligand

The dioxime derivative of this compound, commonly referred to as octoxime, has been a subject of significant investigation as a ligand in coordination chemistry. The presence of two oxime groups (NOH) provides multiple coordination sites, allowing it to act as a strong chelating agent.

Key to understanding its behavior as a ligand are its acidity and the stability of the complexes it forms. Potentiometric titration studies have been conducted to determine the acid dissociation constants (pKa values) of octoxime and the stability constants of its complexes with several divalent transition metal ions, including iron(II), cobalt(II), and nickel(II), in dioxane-water mixtures. umt.edu.pkscitechnol.com These studies quantify the affinity of the octoxime ligand for different metal ions and provide fundamental thermodynamic data for predicting complex formation. umt.edu.pkscitechnol.com

Synthesis and Characterization of Metal Dioximine Chelates (e.g., Co(III), Pt(IV) complexes)

The robust chelating nature of octoxime has been utilized to synthesize a range of stable complexes, most notably with cobalt(III) and platinum(IV).

Cobalt(III) Complexes: New complex acids of cobalt(III) with octoxime have been successfully synthesized. rsc.org A prominent example is the diazido acid, H[Co(octoxime)₂ (N₃)₂], which is formed through the air oxidation of a mixture of a Co(II) salt, octoxime, and sodium azide (B81097) in a 1:2:2.2 molar ratio in an aqueous alcohol solution. rsc.org These Co(III) dioximine chelates have been characterized through various methods, including infrared (IR) and electronic spectroscopy. rsc.org Further studies have involved the synthesis of mixed-ligand complexes of the type [Co(octoxime)₂(amine)₂]X, where X is an anion like Br⁻ or I⁻. chemmethod.com The thermal decomposition of these cobalt(III)-octoxime complexes has been investigated using techniques like Differential Scanning Calorimetry (DSC), providing insights into their stability and decomposition pathways. chemmethod.com

Platinum(IV) Complexes: The reaction between octoxime and platinum(IV) precursors has led to the formation of novel metallaligands. Specifically, reacting cyclooctanedione dioxime with the organonitrile platinum(IV) complex, trans-[PtCl₄(MeCN)₂], under mild conditions yields a product where the dioxime adds to the nitrile carbon, forming [PtCl₄(NH=C(Me)ON=C{C₆H₁₂}C=NOH)₂]. colab.ws These addition compounds have been thoroughly characterized by elemental analysis, FAB mass spectrometry, and extensive NMR spectroscopy (¹H, ¹³C{¹H}, and ¹⁹⁵Pt). colab.ws Interestingly, the classic substitution product, [PtCl₂(C₈H₁₃N₂O₂)₂], is also formed as a minor byproduct in this reaction. colab.ws

| Complex Type | Example Formula | Synthesis Method | Characterization Techniques | Reference |

| Cobalt(III) Azido Acid | H[Co(octoxime)₂(N₃)₂] | Air oxidation of Co(II) salt, octoxime, and NaN₃ | IR Spectroscopy, Electronic Spectroscopy | rsc.org |

| Cobalt(III) Amine | [Co(octoxime)₂(amine)₂]X | Ligand substitution | Thermal Analysis (DSC) | chemmethod.com |

| Platinum(IV) Metallaligand | [PtCl₄(NH=C(Me)ON=C₈H₁₂=NOH)₂] | Addition of dioxime to coordinated nitrile | NMR (¹H, ¹³C, ¹⁹⁵Pt), Mass Spectrometry, Elemental Analysis | colab.ws |

| Platinum(IV) Chelate | [PtCl₂(C₈H₁₃N₂O₂)₂] | Byproduct of nitrile addition reaction | X-ray Crystallography | colab.ws |

Ligand Substitution and Kinetic Studies of Complex Formation

The dynamics of complex formation and ligand substitution involving octoxime derivatives have been a key area of research, providing insight into reaction mechanisms.

Kinetic studies have been performed on the template synthesis and decomposition of macrobicyclic iron(II) clathrochelate complexes derived from octoxime, such as Fe(octoxime)₃(BOH)₂. orientjchem.orgmdpi.com These investigations, often carried out using photometric methods, have led to the derivation of kinetic equations that describe the rates of complex formation and decomposition. orientjchem.orgmdpi.com The calculation of kinetic and thermodynamic parameters, including activation energies, from these studies indicates that the reaction mechanism is similar to that of related complexes with six- and seven-membered ring dioximes, though the rates of the elementary steps differ. orientjchem.orgmdpi.com

Furthermore, kinetic parameters for the thermal decomposition of cobalt(III)-octoxime complexes of the type [Co(octoxime)₂(amine)₂]X and H[Co(octoxime)₂(N₃)₂] have been derived from thermogravimetric (TG) curves. chemmethod.com These studies reveal multi-stage decomposition processes, which include ligand substitution steps, such as the replacement of an amine molecule by the counter-anion in the coordination sphere. chemmethod.com The activation parameters calculated from such kinetic analyses suggest an associative mechanism for the ligand substitution processes. d-nb.info

Structural Elucidation of Coordination Complexes

The precise three-dimensional arrangement of atoms in coordination complexes is crucial for understanding their properties. X-ray crystallography is the definitive technique for this purpose.

| Complex | Method of Structural Analysis | Key Structural Features | Reference |

| trans-[PtCl₂(C₈H₁₃N₂O₂)₂] | Single-Crystal X-ray Diffraction | Square-planar Pt(II) center; trans arrangement of two bidentate octoxime ligands. | colab.ws |

| H[Co(octoxime)₂(N₃)₂] | Spectroscopic (IR, Electronic) & Analytical Methods | Proposed octahedral geometry around the Co(III) center. | rsc.org |

| [PtCl₄(NH=C(Me)ON=C₈H₁₂=NOH)₂] | Inferred from X-ray data of an analogue; NMR Spectroscopy | Overall trans geometry; amidine one-end coordination of the ligand. | colab.ws |

Potential Applications in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers, with vast potential in gas storage, separation, and catalysis. The selection of the organic linker is critical in determining the structure and properties of the resulting MOF.

While there are no extensively reported MOFs that explicitly use this compound or its dioxime as the primary building block, its derivatives possess highly desirable characteristics for MOF synthesis. Research on the related 1,2-cycloheptanedione (B1346603) dioxime has highlighted its value in synthesizing metal-organic frameworks due to its ability to form stable complexes.

Nitrogen-containing ligands are widely used to construct stable MOFs. This compound dioxime (octoxime) is a neutral, nitrogen-containing chelating ligand that forms robust, well-defined coordination complexes with various transition metals. Its ability to act as a bidentate chelate can be used to create stable metal-ligand secondary building units (SBUs), which can then be interconnected to form extended porous networks. The flexible eight-membered aliphatic ring of octoxime could also introduce unique pore geometries and functionalities compared to more common rigid aromatic linkers. Therefore, this compound dioxime represents a promising, yet underexplored, candidate for the design and synthesis of novel MOFs.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₁₂O₂ |

| This compound dioxime (Octoxime) | C₈H₁₄N₂O₂ |

| 1,2-Cyclopentanedione | C₅H₆O₂ |

| Hydrogen-diazidobis(octoximato)cobaltate(III) | H[Co(C₈H₁₃N₂O₂)₂(N₃)₂] |

| Dichlorobis(this compound dioximato)platinum(IV) | [PtCl₂(C₈H₁₃N₂O₂)₂] |

| trans-[Tetrachloro(acetonitrile)platinum(IV)] | trans-[PtCl₄(CH₃CN)₂] |

| Iron(II) clathrochelate of octoxime | Fe(C₈H₁₃N₂O₂)₃(BOH)₂ |

Advanced Spectroscopic and Structural Characterization

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies (e.g., metal complexes)

Thermogravimetric analysis (TGA) has been employed to study the thermal stability and decomposition pathways of metal complexes incorporating 1,2-cyclooctanedione derivatives, such as this compound dioxime (also known as octoxime). These studies provide valuable insights into the structural arrangement and the nature of bonding within the coordination compounds.

For mixed-ligand complexes of the type [Co(OctoxH)₂(Amine)₂]X, where OctoxH is the monoanion of this compound dioxime, Amine represents a neutral amine ligand, and X is a halide or pseudohalide, the decomposition typically proceeds in distinct stages. A study involving various alicyclic α-dioximes, including octoxime, revealed a common three-stage decomposition process for many Co(III) chelates. akjournals.com

In the case of complexes like [Co(DioxH)₂(amine)₂]X (where DioxH₂ can be octoxime), the initial decomposition step is an endothermic process involving the loss of the amine ligands. akjournals.com This is followed by subsequent exothermic stages corresponding to the collapse of the chelate structure.

Another class of complexes studied are the azido-acido complexes, H[Co(OctoxH)₂(N₃)₂]. Their thermal decomposition also occurs in three stages, but with different characteristics. The first and third decomposition processes are relatively slow, whereas the second stage is marked by a very rapid mass loss, appearing as a vertical step on the TG curve. akjournals.com Kinetic parameters, such as the activation energy and reaction order, have been calculated from the TG curves for these decomposition steps, providing a quantitative measure of the thermal stability of these compounds. akjournals.com

The table below summarizes the general thermal decomposition stages for Co(III) complexes with alicyclic dioximes, which include this compound dioxime.

Table 1: General Thermal Decomposition Stages of Co(III)-Dioxime Complexes in Argon Atmosphere

| Complex Type | Stage | Process Type | Description |

|---|---|---|---|

| [Co(DioxH)₂(Amine)₂]X (X=Br, I) | 1 | Endothermic | Substitution of an amine molecule by the counter-ion. |

| 2 | Exothermic | Decomposition of the resulting complex. | |

| 3 | Exothermic | Further decomposition. | |

| H[Co(DioxH)₂(N₃)₂] | 1 | Slow | Initial decomposition. |

| 2 | Very Fast | Rapid mass loss. |

Note: DioxH₂ represents a generic alicyclic α-dioxime, including this compound dioxime. Data sourced from studies on a series of related complexes. akjournals.com

Theoretical and Computational Studies of 1,2 Cyclooctanedione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of 1,2-cyclooctanedione and its derivatives. DFT calculations have been particularly useful in understanding the impact of substituents on the molecule's reactivity. For instance, the introduction of propargylic fluorine atoms has been shown to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn enhances the interaction energy with the Highest Occupied Molecular Orbital (HOMO) of a reacting species like an azide (B81097). acs.org This effect has been studied using DFT calculations and has been instrumental in the design of more reactive cyclooctyne (B158145) derivatives for applications in bioorthogonal chemistry. acs.orgrsc.orgresearchgate.net

DFT calculations have also been used to rationalize the stereochemistry and reactivity of different configurations of substrates in transition metal-catalyzed reactions, such as the [(5+2)+1] cycloaddition. pku.edu.cn Furthermore, systematic DFT studies on related systems, like transition metal dichalcogenide monolayers doped with acceptor dopants, have provided insights into their structural and electronic properties, which can be conceptually extended to understand the electronic behavior of complexed this compound systems. utwente.nl

The reactivity of this compound can also be inferred from its participation in various chemical transformations, such as the formation of clathrochelate complexes and its use as a precursor in the synthesis of cyclooctynes. nih.govresearchgate.net The electronic structure, characterized by the two adjacent carbonyl groups, allows for chelation with metal ions, a property utilized in coordination chemistry. cymitquimica.com

Molecular Geometry, Conformation, and Ring Strain Analysis

The eight-membered ring of this compound provides it with considerable conformational flexibility. X-ray diffraction studies of a derivative, this compound dioxime, have revealed that the cyclooctane (B165968) moiety adopts a boat-chair conformation. researchgate.net In this conformation, the molecules form layered structures through a hydrogen-bonding system. researchgate.net

Computational studies, including molecular mechanics, have been used to explore the various conformations of cyclooctane derivatives. The conformational flexibility and the inherent ring strain of the cyclooctane ring are significant factors that influence the reactivity of this compound and related compounds. researchgate.net The intercarbonyl angle is a critical geometric parameter; in related diketones, this angle influences the electronic spectrum. cdnsciencepub.com For example, 3,3,8,8-tetramethylcyclooctane-1,2-dione (B14420462) is believed to exist in a crown conformation where the intercarbonyl angle is between 110-140°. cdnsciencepub.com

The ring strain in cyclooctane systems can be substantial and plays a crucial role in directing the outcome of chemical reactions. This strain can be released in certain reactions, providing a thermodynamic driving force. ehu.es The geometry of the ring system can also lead to specific, sometimes constrained, reaction pathways.

Table 1: Selected Geometric Parameters for a this compound Derivative This table is based on data for a related difluorinated cyclooctyne derivative and is intended to be illustrative of the types of geometric parameters studied. Specific data for this compound was not available in the search results.

| Parameter | Value | Method |

|---|---|---|

| C=O Bond Length | ~1.21 Å | DFT Calculation |

| C-C Bond Length (ring) | ~1.54 Å | DFT Calculation |

| Intercarbonyl Angle | ~110-140° | Comparison with related compounds |

Computational Mechanistic Elucidation and Transition State Analysis

Computational methods have been instrumental in elucidating the mechanisms of reactions involving this compound and its derivatives. For instance, the mechanism of the rhodium-catalyzed [(5+2)+1] cycloaddition has been investigated using DFT calculations to understand the stereochemistry and reactivity of the substrates. pku.edu.cn These studies often involve locating and characterizing transition states to map out the reaction pathway.

In the context of bioorthogonal chemistry, computational studies have guided the design of new reagents. By understanding the transition state of the reaction between a cyclooctyne and an azide, researchers can modify the structure of the cyclooctyne to lower the activation energy and increase the reaction rate. acs.org

Transition state analysis has also been applied to understand intramolecular processes. For example, in the study of a 15-membered transition state in the C-H functionalization of indoles, computational analysis helped to rationalize the observed regioselectivity. acs.org While not directly on this compound, these examples showcase the power of computational chemistry in understanding reaction mechanisms that are relevant to its chemistry.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound and its derivatives, this can include predicting NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima.

For example, low-temperature 13C NMR spectroscopy has been used to study the conformations of 1,2-cycloundecadiene, a related cyclic system, with the results being discussed in terms of conformations predicted by molecular mechanics calculations. nih.gov The electronic spectrum of α-diketones is known to be sensitive to the intercarbonyl angle, with a shift to shorter wavelengths observed when this angle is in the range of 90-140°. cdnsciencepub.com The spectrum of 3,3,8,8-tetramethylcyclooctane-1,2-dione, with absorption maxima around 287, 296, and 343 nm, is consistent with a conformation having an intercarbonyl angle of 110-140°. cdnsciencepub.com

While specific predicted spectroscopic data for this compound were not found in the search results, the provided data for related compounds illustrates the application of these predictive methods.

Table 2: Predicted Spectroscopic Data for a Related Compound This table includes experimental data for a related compound, 3,3,8,8-tetramethylcyclooctane-1,2-dione, which can be used as a reference for what might be expected for this compound.

| Spectroscopic Technique | Parameter | Predicted/Observed Value |

|---|---|---|

| UV-Vis | λmax | ~287, 296, 343 nm |

| 13C NMR | Chemical Shift (C=O) | ~205.7 ppm (for a difluorinated derivative) acs.org |

| IR | ν(C=O) | ~1700 cm-1 |

Supramolecular Interactions and Non-covalent Bonding

The ability of this compound to participate in supramolecular chemistry is evident from the behavior of its derivatives. The dioxime of this compound forms layered structures through a system of hydrogen bonds. researchgate.net These non-covalent interactions, specifically O-H---O and O-H---N hydrogen bonds, play a crucial role in the solid-state packing of the molecules. researchgate.net

The two carbonyl groups of this compound can act as hydrogen bond acceptors, and the molecule can also form chelates with metal ions, which is a form of coordination bonding. cymitquimica.com This ability to form complexes with metal ions is a key aspect of its chemistry and has been utilized in the synthesis of clathrochelates. researchgate.net

Furthermore, non-covalent interactions are important in the catalytic processes that this compound can undergo. The interaction between a catalyst and the substrate is often mediated by non-covalent forces, such as hydrogen bonds or ion-pair interactions, which can influence the stereochemical outcome of a reaction. ehu.es The study of these interactions is crucial for understanding and optimizing catalytic systems.

Applications of 1,2 Cyclooctanedione in Advanced Organic Synthesis Methodologies

Precursor in Bioorthogonal Chemistry Reagent Synthesis 1,2-Cyclooctanedione serves as a crucial starting material for the synthesis of strained cycloalkynes, which are indispensable reagents in bioorthogonal chemistry. These strained cyclic alkynes are characterized by an endocyclic triple bond that provides the necessary reactivity for catalyst-free reactions under physiological conditions.labsolu.cafishersci.fi

Synthesis of Strained Cycloalkynes (e.g., Cyclooctyne (B158145), DIFO, DIFO2, DIBAC) The historical synthesis of cyclooctyne, a foundational strained cycloalkyne, was first achieved by Blomquist and Liu through the oxidative decomposition of this compound dihydrazone.labsolu.canih.govBeyond this early method, other classical approaches for cycloalkyne construction include bromination and subsequent dehydrohalogenation of cyclic alkenes, or thermal decomposition of selenadiazoles.nih.gov

For dibenzocyclooctyne (DIBAC), while it is a significant strained cycloalkyne, this compound is not typically cited as a direct precursor in its synthesis. Instead, DIBAC synthesis commonly employs starting materials such as 2-iodobenzyl alcohol and 2-ethynylaniline, or dibenzosuberone. Some synthetic routes for DIBAC derivatives also involve cobalt complexes. labsolu.ca

Comparative Studies with Other Cyclic Diketones

Structural and Reactivity Comparisons with 1,2-Cyclopentanedione (B1606141) and 1,2-Cyclohexanedione (B122817)

The chemistry of 1,2-cycloalkanediones is significantly influenced by the size of the alicyclic ring. This section compares 1,2-cyclooctanedione with its smaller ring counterparts, 1,2-cyclopentanedione and 1,2-cyclohexanedione, highlighting the structural and reactivity differences that arise from variations in ring strain and conformation.

Influence of Ring Size on Keto-Enol Tautomerism and pKa Values

Keto-enol tautomerism is a fundamental equilibrium in dicarbonyl compounds. The position of this equilibrium and the acidity of the enol form (indicated by the pKa value) are sensitive to the ring size.

For 1,2-cyclopentanedione and 1,2-cyclohexanedione, the enol form is more stable than the diketo form by approximately 1-3 kcal/mol. wikipedia.org This stability is attributed to the formation of an intramolecular hydrogen bond in the enol tautomer. nih.govvaia.com In the case of 1,2-cyclopentanedione, the enol form is significantly stabilized by this internal hydrogen bonding within the five-membered ring. vaia.com Similarly, the enol tautomer of 1,2-cyclohexanedione also benefits from stabilization through hydrogen bonding with the adjacent carbonyl group. nih.gov

In contrast, while the enol form of 1,2-cyclohexanedione is more stable than the diketo form, computational studies on cycloheptane-1,2-dione, a close analog to this compound, show the keto-enol form to be energetically unstable by 0.9 kcal/mol compared to the diketo form. acs.org This suggests that as the ring size increases to seven and eight members, the stability of the enol form may decrease relative to the diketo form.

The acidity of these compounds also varies with ring size. For instance, the pKa of the enol of cyclopentane-1,2-dione is approximately 8.6. nih.gov This is a relatively high pKa, indicating lower acidity compared to its 1,3-dione counterpart. nih.gov The pKa values are influenced by the stability of the resulting enolate ion, which in turn is affected by the ring's geometric and electronic properties.

| Compound | Predominant Tautomer | Relative Stability of Enol (kcal/mol) | Approximate pKa |

|---|---|---|---|

| 1,2-Cyclopentanedione | Monoenol vaia.com | More stable wikipedia.org | ~8.6 nih.gov |

| 1,2-Cyclohexanedione | Enol wikipedia.org | ~1 kcal/mol more stable wikipedia.org | Data not available |

| This compound | Diketo (inferred from cycloheptanedione) | Less stable (inferred) acs.org | Data not available |

Distinct Reactivity Patterns and Ring Strain Effects

Ring strain plays a crucial role in the reactivity of cyclic ketones. rsc.orgrsc.org Generally, smaller rings exhibit higher strain, which can lead to increased reactivity as the molecule seeks to relieve this strain. quora.com For instance, the photochemistry of cyclic ketones shows that ring strain significantly influences competing reaction pathways. rsc.orgrsc.org In cyclobutanone, the high ring strain lowers the barrier for α-carbon-carbon bond fission. rsc.org

While specific comparative reactivity studies between this compound, 1,2-cyclopentanedione, and 1,2-cyclohexanedione are not extensively detailed in the provided results, general principles of ring strain suggest that the larger, more flexible eight-membered ring of this compound would have less ring strain compared to the five- and six-membered rings. quora.com This lower strain in this compound might translate to different reactivity patterns compared to its smaller counterparts. For example, reactions that involve a change in hybridization at the carbonyl carbons might be more or less favorable depending on how the ring strain is affected in the transition state.

In BF3-promoted reactions with paraformaldehyde, cyclic 1,2-diketones exhibit structurally different products depending on their ring size. 1,2-Cyclopentanedione and 1,2-cyclohexanedione yield complex spiro and butterfly-like compounds, respectively, while this compound undergoes a twofold hydroxymethylation at the α- and α'-positions. researchgate.net This highlights the distinct reactivity patterns influenced by the ring's conformational flexibility and strain.

Analysis Against 1,3-Cyclooctanedione and Other 1,3-Cycloalkanediones

The relative positions of the carbonyl groups (1,2- vs. 1,3-) within the cyclooctane (B165968) ring lead to significant differences in chemical behavior.

Differential Reactivity in Organic Transformations (e.g., Hantzsch Pyridine (B92270) Synthesis)

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves a β-ketoester, an aldehyde, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.org The mechanism relies on the ability of the dicarbonyl compound to form an enol or enolate anion. mdpi.org

Studies on the Hantzsch synthesis have utilized 1,3-cycloalkanediones, such as 1,3-cycloheptanedione and 1,3-cyclooctanedione. mdpi.org These 1,3-diones can participate in the reaction, often through the formation of an enamine intermediate. mdpi.org The reaction of an enamine of a 1,3-cycloalkanedione with an aldehyde and another β-dicarbonyl compound leads to the formation of 1,4-dihydropyridines. mdpi.org

In contrast, the direct application of 1,2-cycloalkanediones in the classical Hantzsch synthesis is less common. The different electronic and steric environment of the α-diketone compared to the β-diketone would likely lead to different reaction pathways or require modified reaction conditions. The ability to form the necessary enamine or enolate intermediates might be hindered in 1,2-diketones compared to their 1,3-isomers due to the proximity of the two carbonyl groups.

| Diketone Type | Role in Hantzsch Synthesis | Key Intermediate |

|---|---|---|

| 1,3-Cycloalkanediones | Reactant for 1,4-dihydropyridine (B1200194) synthesis mdpi.org | Enamine mdpi.org |

| 1,2-Cycloalkanediones | Not a typical substrate | - |

Methodological Divergences in Synthesis

The synthetic routes to 1,2- and 1,3-cyclooctanedione also differ significantly, reflecting their distinct structural features.

The synthesis of this compound can be achieved through the oxidation of 2-hydroxy-cyclooctanone or by the oxidation of 1,2-cyclooctanediol. mdma.ch Another approach involves the oxidation of cis-5-cyclooctene-1,2-dione. cdnsciencepub.com

A large-scale synthesis of 1,3-cyclooctanedione has been reported starting from cyclooctanone (B32682). nih.govcoledeforest.com This multi-step process involves α-bromination, elimination to form an enone, and a subsequent Wacker-Tsuji oxidation to yield the 1,3-dione. nih.govcoledeforest.com This method was developed to provide access to precursors for difluorinated cyclooctynes used in copper-free click chemistry. nih.govcoledeforest.com Another synthetic strategy for 1,3-cyclooctanedione starts from diethyl pimelate. rsc.org

These distinct synthetic pathways underscore the fundamental structural differences between the 1,2- and 1,3-isomers and the specific chemical transformations required to introduce the dicarbonyl functionality at different positions within the cyclooctane ring.

General Principles of Alicyclic α-Diketone Chemistry

Alicyclic α-diketones, including this compound, are a class of compounds with characteristic chemical properties. They generally exist in equilibrium with their unsaturated α-hydroxyketone (enol) form. inchem.org

A key feature of α-diketones is their ability to condense with bifunctional nucleophiles. For example, they react with 1,2-diamines to form diaza heterocycles and with urea (B33335) or thiourea (B124793) to yield other heterocyclic systems. wikipedia.org

The metabolism of alicyclic α-diketones typically proceeds through a reduction pathway. inchem.org In humans, related alicyclic monoketones are reduced to the corresponding alcohols or undergo hydroxylation and reduction to form diols, which are then excreted as glucuronic acid conjugates. inchem.org

The synthesis of α-diketones often involves the oxidation of various precursors. organic-chemistry.org Common methods include the oxidation of silyl (B83357) enol ethers, alkenes, and alkynes. organic-chemistry.orgucla.edu Non-oxidative methods for preparing 1,2-diketones are less common but include strategies involving nucleophilic addition to oxalic acid derivatives. nih.gov

Emerging Research Directions and Future Perspectives in 1,2 Cyclooctanedione Chemistry

Design and Synthesis of Advanced Functionalized 1,2-Cyclooctanedione Analogues

The core structure of this compound serves as a versatile scaffold for the development of advanced functionalized analogues with tailored properties. Research in this area is primarily driven by the need for novel molecular tools, particularly in the field of bioorthogonal chemistry. A key strategy involves the modification of the eight-membered ring to introduce specific functionalities that can enhance reactivity, stability, or solubility.

One of the seminal applications of this compound derivatives is in the synthesis of strained cyclooctynes. For instance, the oxidative decomposition of this compound dihydrazone was an early method to prepare cyclooctyne (B158145), a cornerstone of strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This reaction is a powerful tool for labeling biomolecules in living systems without the need for toxic catalysts. nih.govrsc.org

More recent efforts have focused on creating fluorinated analogues. The synthesis of difluorinated cyclooctynes often starts from the related 1,3-cyclooctanedione. rsc.orgacs.org This precursor undergoes difluorination, followed by a series of reactions including a Wittig reaction and elimination to generate the highly reactive difluorinated cyclooctyne (DIFO) derivatives. acs.orgacs.org These fluorinated analogues exhibit enhanced reaction kinetics in SPAAC, making them superior probes for in vivo imaging. rsc.org

The design of these advanced analogues often involves a multi-step synthetic approach, as illustrated by the synthesis of DIFO derivatives.

Table 1: Synthetic Sequence for DIFO3 from 1,3-Cyclooctanedione

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Difluorination | 1,3-Cyclooctanedione, Selectfluor™ | 2,2-Difluoro-1,3-cyclooctanedione |

| 2 | Wittig Reaction | 2,2-Difluoro-1,3-cyclooctanedione, Phosphonium salt | Olefin intermediate |

| 3 | Triflation | Ketone intermediate, Tf₂NPh | Vinyl triflate |

| 4 | Elimination | Vinyl triflate, LDA | Difluorinated cyclooctyne (DIFO) |

| 5 | Deprotection | DIFO intermediate | DIFO3 carboxylic acid |

Source: Adapted from Codelli et al. (2008) and DeForest et al. (2010) acs.orgacs.org

Future work in this area will likely focus on introducing a wider array of functional groups to create a diverse toolkit of this compound-derived molecules for various applications in materials science and medicinal chemistry.

Exploration of Novel Mechanistic Pathways and Reaction Discoveries

The unique structural features of this compound, characterized by the proximity of its two carbonyl groups within a flexible eight-membered ring, give rise to a rich and complex reactivity profile. Researchers are actively exploring novel mechanistic pathways and discovering new reactions involving this diketone.

One area of investigation is the reaction of this compound with electrophiles under specific catalytic conditions. For example, the BF₃-promoted reaction with paraformaldehyde leads to a twofold hydroxymethylation at the α- and α′-positions, followed by acetal (B89532) formation. researchgate.net This is distinct from the behavior of smaller cyclic 1,2-diketones, which yield different structural motifs under identical conditions, highlighting the influence of ring size on the reaction mechanism. researchgate.net

Another fruitful area of discovery is the use of cyclooctanediones in the Corey-Chaykovsky reaction to synthesize novel spirocyclic bis(oxiranes). mdpi.com The subsequent ring-opening of these bis(oxiranes) with nucleophiles like sodium azide (B81097) has been shown to proceed via different pathways depending on the stereochemistry of the oxirane rings. mdpi.com While cis-oriented oxiranes undergo independent ring-opening to form diazidodiols, trans-isomers can engage in domino reactions involving intramolecular nucleophilic attack, leading to the formation of new heterocyclic ring systems. mdpi.com

Transannular reactions, where a bond is formed across the ring, represent a particularly intriguing mechanistic pathway for cyclooctanedione derivatives. Transannular aldol (B89426) reactions of functionalized cyclooctanediones have been utilized as a key step in the synthesis of complex natural products, allowing for the stereoselective formation of bicyclic systems. acs.orgoregonstate.edu For instance, a site-selective deprotonation followed by a transannular aldol reaction can convert a cyclooctanedione into a bicyclo[3.3.0]octane system. acs.org

Table 2: Selected Novel Reactions of Cyclooctanediones

| Reaction Type | Reactants | Key Features | Product Class |

|---|---|---|---|

| BF₃-promoted Hydroxymethylation | This compound, Paraformaldehyde | Twofold hydroxymethylation and acetal formation | Tricyclic acetal |

| Corey-Chaykovsky Reaction | Cyclooctanediones, Sulfur ylide | Formation of spirocyclic bis(oxiranes) | Dioxadispiro-dodecanes |

| Transannular Aldol Reaction | Substituted Cyclooctanedione | Intramolecular C-C bond formation across the ring | Bicyclo[3.3.0]octane systems |

Source: Compiled from various studies. researchgate.netmdpi.comacs.org

The continued exploration of these and other reaction pathways will undoubtedly uncover new synthetic methodologies and provide access to novel and complex molecular architectures.

Integration into Complex Chemical Biology Probes and Tools

The derivatives of this compound are becoming increasingly important in the field of chemical biology, where they serve as key components of probes and tools for studying biological processes in their native environment. The primary application stems from their role as precursors to cyclooctynes used in bioorthogonal chemistry. rsc.org

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) between a cyclooctyne and an azide is a premier example of such a reaction. nih.govrsc.org By incorporating an azide group into a biomolecule of interest (e.g., a glycan, protein, or nucleic acid), researchers can use a cyclooctyne-containing probe, often equipped with a reporter tag like a fluorophore, to label and visualize the target molecule within live cells or even whole organisms. nih.gov

The development of second and third-generation cyclooctynes, such as difluorinated cyclooctynes (DIFOs), derived from cyclooctanedione precursors, has significantly advanced this field. acs.orgnih.gov These newer probes offer faster reaction rates and improved stability, leading to better signal-to-noise ratios in imaging experiments. nih.gov For example, DIFO-based reagents have been successfully used for imaging cell surface glycans, which are known to have altered expression patterns in cancer cells. nih.gov

The versatility of the this compound scaffold allows for the synthesis of a variety of probes with different properties. By modifying the linker or reporter group attached to the cyclooctyne, probes can be designed for specific applications, such as:

Fluorescence Imaging: Attaching fluorescent dyes for visualization by microscopy.

Drug Delivery: Conjugating drugs for targeted release.

Proteomics: Linking biotin (B1667282) for affinity purification and identification of labeled proteins.

The integration of this compound-derived tools is helping to unravel complex biological questions and holds promise for the development of new diagnostic and therapeutic agents.

Leveraging Computational Methods for Predictive Chemistry

Computational chemistry has emerged as an indispensable tool in modern chemical research, and its application to this compound chemistry is providing deep insights and predictive power. Methods like Density Functional Theory (DFT) are being used to understand and predict the reactivity, stability, and spectroscopic properties of this compound and its derivatives. acs.orgrsc.org

Furthermore, computational models are being developed to predict the regioselectivity of chemical reactions. For complex molecules, knowing where a reaction will occur is critical for synthetic planning. Methods like the RegioSQM model can predict the most likely site of electrophilic attack on heterocyclic systems, and similar principles can be applied to understand the reactivity of functionalized diones. rsc.org This predictive capability saves significant time and resources in the laboratory by guiding chemists toward the most promising synthetic routes. rsc.org

Table 3: Applications of Computational Chemistry in Dione (B5365651) Research

| Computational Method | Application | Predicted Property | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, intermediate structures | Elucidation of complex reaction pathways acs.org |

| DFT | Conformational Analysis | Relative energies of conformers | Understanding structure-reactivity relationships wikipedia.org |

| Semi-empirical Methods (e.g., PM3) | Regioselectivity Prediction | Most nucleophilic centers | Guiding synthetic strategy rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Redox potentials, lipophilicity | Design of molecules with desired electrochemical or biological properties acs.orgfrontiersin.org |

Source: Compiled from various studies. acs.orgacs.orgrsc.orgwikipedia.orgfrontiersin.org

The synergy between computational prediction and experimental validation is accelerating the pace of discovery in this compound chemistry. As computational models become more accurate and accessible, they will play an even more central role in the design of new molecules and the discovery of novel reactions. aclanthology.org

Contribution to Sustainable Synthetic Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. Research involving this compound and its derivatives is beginning to incorporate these principles to develop more sustainable synthetic methodologies.

A key focus is the development of more efficient and environmentally friendly reaction conditions. For example, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.org The application of microwave irradiation to reactions involving cyclooctene (B146475) derivatives, such as in the synthesis of fused cinnolines, demonstrates the potential for this technology to create more sustainable pathways to complex molecules derived from cyclooctane (B165968) scaffolds. rsc.org

Another aspect of sustainable synthesis is the use of greener solvents. The investigation of reaction conditions often includes screening various solvents to find less hazardous alternatives to traditional solvents like dichloroethane or chloroform. rsc.org The use of more environmentally benign solvents is a critical step toward making chemical processes more sustainable. eurekaselect.com

Furthermore, the development of catalytic reactions is a cornerstone of green chemistry. By using catalysts, chemists can often carry out reactions with greater selectivity and under milder conditions, reducing waste and energy use. The rhodium-catalyzed [5+2+1] cycloaddition to form cyclooctanedione derivatives is an example of a powerful, atom-economical reaction that constructs complex rings from simpler components. pku.edu.cn

Future research will likely focus on:

Developing catalytic systems that use earth-abundant and non-toxic metals.

Exploring solvent-free reaction conditions. acs.org

Utilizing renewable starting materials for the synthesis of the this compound core.

By embracing these green chemistry principles, the synthesis of and with this compound can become more economically viable and environmentally responsible.

Q & A

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

- Methodological Answer : Employ accelerated stability testing by exposing the compound to stressors (heat, light, humidity) in controlled environmental chambers. Monitor degradation via UV-Vis spectroscopy and kinetic modeling. Include inert atmospheres (e.g., argon) as controls to isolate oxidative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

- Methodological Answer : Conduct meta-analyses of published spectra, identifying variables like solvent polarity or instrument calibration. Use computational tools (e.g., Gaussian for DFT calculations) to simulate spectra under reported conditions. Validate findings through collaborative inter-laboratory studies .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound?

- Methodological Answer : Apply isotopic labeling (e.g., ¹³C or ²H) to track reaction pathways. Combine kinetic isotope effects (KIE) with in-situ monitoring via Raman spectroscopy. Computational modeling (MD/DFT) can identify transition states and intermediates .

Q. How to address variability in experimental outcomes when analyzing the thermodynamic properties of this compound?

- Methodological Answer : Standardize calorimetric methods (DSC/TGA) and account for sample crystallinity differences. Perform triplicate trials with error margin analysis. Use statistical tools (ANOVA) to distinguish systematic vs. random errors .

Q. What computational approaches are validated for predicting the reactivity of this compound in complex systems?

- Methodological Answer : Benchmark density functional theory (DFT) methods (e.g., B3LYP/6-311+G(d,p)) against experimental kinetic data. Validate solvation models (COSMO-RS) using experimentally derived partition coefficients .

Literature Review & Synthesis

Q. How to systematically review existing studies on this compound using frameworks like PICO?

- Methodological Answer : Define Population (P) as chemical systems involving this compound, Intervention (I) as synthetic/modification methods, Comparison (C) as alternative diketones, and Outcome (O) as reaction yields/stability. Use PRISMA guidelines to filter databases (SciFinder, Web of Science) and assess bias via Cochrane criteria .

Q. What are the challenges in scaling up the synthesis of this compound for research purposes while maintaining purity?

- Methodological Answer : Optimize catalyst loading and solvent recovery in flow reactors to minimize side reactions. Implement inline PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time purity monitoring .

Interdisciplinary Applications

Q. How to integrate findings from biochemistry and organic chemistry studies on this compound to explore its applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.